2-Bromoimidazo[1,2-b][1,2,4]triazine
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Overview
Description
2-Bromoimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure. This compound is part of the imidazo[1,2-b][1,2,4]triazine family, which is known for its diverse applications in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[1,2-b][1,2,4]triazine typically involves the bromination of imidazo[1,2-b][1,2,4]triazine. One common method includes the reaction of imidazo[1,2-b][1,2,4]triazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors and automated systems to ensure high yield and purity while minimizing reaction time and waste .
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoimidazo[1,2-b][1,2,4]triazine derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Bromoimidazo[1,2-b][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b][1,2,4]triazine: The parent compound without the bromine atom.
2-Chloroimidazo[1,2-b][1,2,4]triazine: A similar compound with a chlorine atom instead of bromine.
2-Iodoimidazo[1,2-b][1,2,4]triazine: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromoimidazo[1,2-b][1,2,4]triazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H3BrN4 |
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Molecular Weight |
199.01 g/mol |
IUPAC Name |
2-bromoimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-8-5-7-1-2-10(5)9-4/h1-3H |
InChI Key |
BPQXMQCWWARGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)N=CC(=N2)Br |
Origin of Product |
United States |
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